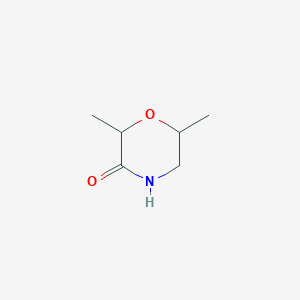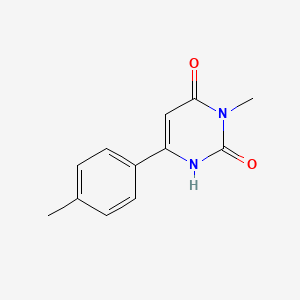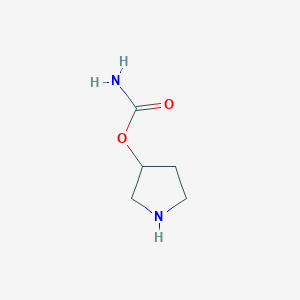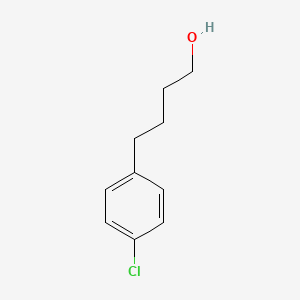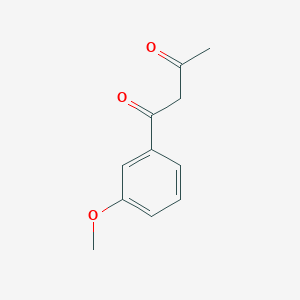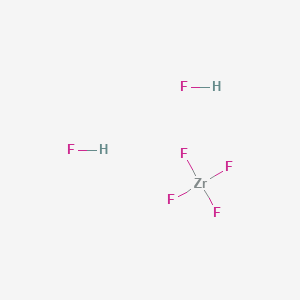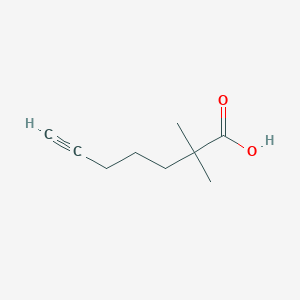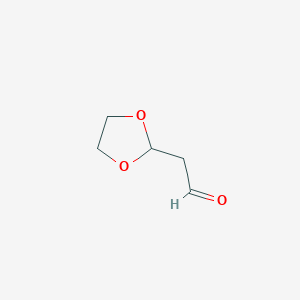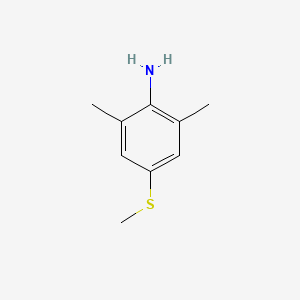
5,5-Bis(bromométhyl)-2,2-diméthyl-1,3-dioxane
Vue d'ensemble
Description
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, also known as BMDD, is an organic compound composed of two bromomethyl groups, two methyl groups and a 1,3-dioxane ring. It is a colorless, volatile liquid with a boiling point of 115 °C, a melting point of -20 °C, and a density of 1.37 g/cm³. BMDD is used for a variety of scientific research applications due to its unique properties, including its low toxicity, low volatility, and high solubility in both organic and aqueous solvents.
Applications De Recherche Scientifique
Analyse conformationnelle
La structure du 5,5-Bis(bromométhyl)-2,2-diméthyl-1,3-dioxane a été étudiée en utilisant la spectroscopie RMN du 1H et du 13C et l'analyse par diffraction des rayons X . Les molécules de ce composé à l'état cristallin adoptent une conformation chaise, tandis qu'un équilibre entre les invertomères chaise dégénérés en énergie existe en solution à température ambiante . Cela en fait un composé utile pour l'étude de l'analyse conformationnelle .
Synthèse organique fine
this compound est un réactif prometteur pour la synthèse organique fine . Il peut être utilisé dans la synthèse de divers composés organiques en raison de sa structure et de ses propriétés uniques .
Composé bactéricide
Ce composé est également un composé bactéricide potentiel . Il peut être utilisé dans le développement de nouveaux agents bactéricides, contribuant au domaine de la chimie médicinale .
Études de rotation interne
Le composé est utilisé dans les études de rotation interne des molécules . Cela aide à comprendre la dynamique des structures moléculaires .
Études de solvatation
Le composé est utilisé dans les études de solvatation . Il aide à comprendre l'effet du nombre de molécules de solvant sur les énergies relatives des minima et des états de transition sur la surface d'énergie potentielle (PES) de ce composé .
Polymères organiques poreux
this compound est utilisé dans la création de polymères organiques poreux . Ces polymères ont des applications dans divers domaines comme la détection chimique et l'adsorption très efficace de colorants comme l'orange de méthyle .
Mécanisme D'action
Target of Action
It is known that this compound is a promising reagent for fine organic synthesis and a potential bactericidal compound .
Mode of Action
It is known that 5,5-bis(halomethyl)-1,3-dioxanes, a group to which this compound belongs, contain two additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .
Biochemical Pathways
Due to the presence of a halogen and a nitrogen atoms in the 1,3-dioxane molecule, such compounds can be considered as promising for the creation of objects with high biological activity .
Result of Action
It is known that this compound is a potential bactericidal compound .
Action Environment
It is known that the nearest solvation shell of the studied 1,3-dioxane comprises a relatively small (up to four) number of solvent molecules .
Analyse Biochimique
Biochemical Properties
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution reactions. The bromomethyl groups in the compound serve as reactive centers, making it a valuable reagent in organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been shown to interact with nucleophilic enzymes, leading to the substitution of bromine atoms with other functional groups. These interactions are crucial for the synthesis of complex organic molecules and the study of enzyme mechanisms .
Cellular Effects
The effects of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane exerts its effects through specific binding interactions with biomolecules. The bromomethyl groups in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown. These temporal effects are crucial for understanding the long-term impact of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane on cellular processes in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can become toxic and cause adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. These dosage effects are critical for determining the safe and effective use of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane in biochemical research and potential therapeutic applications .
Metabolic Pathways
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through nucleophilic substitution reactions, leading to the formation of new metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular processes and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells, depending on its chemical properties. Once inside the cell, it can interact with specific binding proteins that facilitate its localization and accumulation in certain cellular compartments .
Propriétés
IUPAC Name |
5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDAROJZGKUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CBr)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561429 | |
| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43153-20-4 | |
| Record name | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


